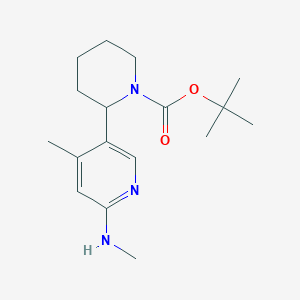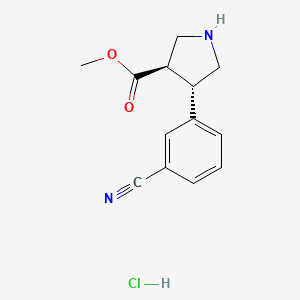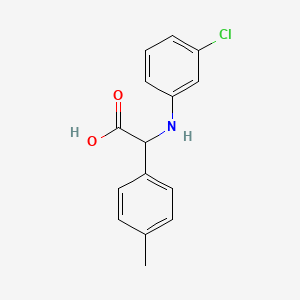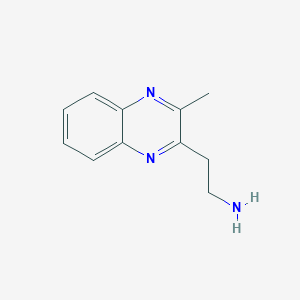
2-(3-Methylquinoxalin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylquinoxalin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylquinoxalin-2-yl)ethan-1-amine typically involves the reaction of 3-methylquinoxaline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylquinoxalin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Methylquinoxalin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Medicine: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a valuable intermediate in drug development.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylquinoxalin-3-yl)ethan-1-amine
- 2-(4-Methylquinoxalin-2-yl)ethan-1-amine
- 2-(3-Methylquinoxalin-2-yl)propane-1-amine
Uniqueness
2-(3-Methylquinoxalin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-(3-methylquinoxalin-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6-7,12H2,1H3 |
Clave InChI |
HRHSXXFJOYNILC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
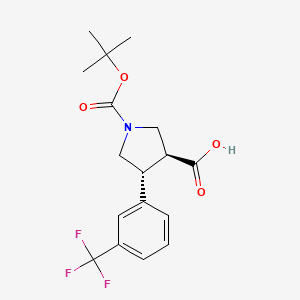

![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
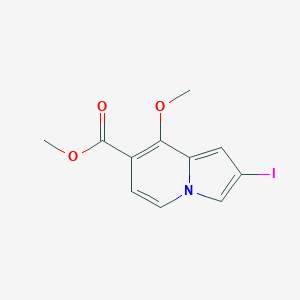
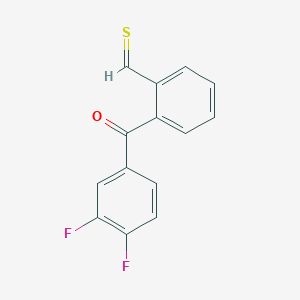
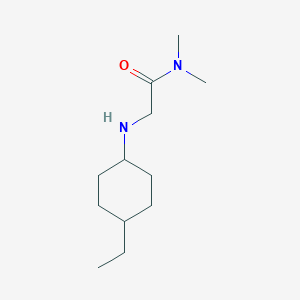

![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)

